L-Alanine-1-13C

Catalog No.
S685168
CAS No.
21764-56-7
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-1-13C

CAS Number

21764-56-7

Product Name

L-Alanine-1-13C

IUPAC Name

(2S)-2-amino(113C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1

InChI Key

QNAYBMKLOCPYGJ-NSQKCYGPSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[C@@H]([13C](=O)O)N

Metabolic Tracing and Flux Analysis

One key application of L-Alanine-1-13C lies in metabolic tracing and flux analysis. In these studies, researchers aim to understand the pathways and rates of specific molecules within an organism or biological system. L-Alanine-1-13C can be introduced into the system, and its incorporation into various metabolites can be tracked using techniques like Mass Spectrometry . By analyzing the distribution of the 13C isotope, researchers can determine the specific pathways involved in L-alanine metabolism and measure the rate of these processes. This information is crucial for understanding various biological phenomena, such as cell growth, differentiation, and the response to different stimuli .

Protein NMR Spectroscopy

L-Alanine-1-13C also finds application in protein Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides detailed information about the structure and dynamics of proteins. The presence of the 13C isotope in L-alanine-1-3C can enhance the sensitivity of NMR signals, allowing researchers to better understand the protein's folding pattern, interactions with other molecules, and conformational changes .

L-Alanine-1-13C is a stable isotope-labeled form of the non-essential amino acid L-alanine, where the carbon atom at position 1 is replaced with the carbon-13 isotope. This compound has the molecular formula C3H7NO2 and is recognized for its role in various biological processes. L-Alanine itself is a key amino acid involved in protein synthesis, glucose metabolism, and nitrogen transport in organisms.

Typical of amino acids. It can undergo:

  • Transamination: L-Alanine can be converted to pyruvate through transamination reactions, where it donates an amino group to α-ketoglutarate, forming glutamate.
  • Decarboxylation: Under certain conditions, L-Alanine can lose its carboxyl group to form ethylamine.
  • Racemization: L-Alanine can exist in both D and L forms, with racemization occurring under specific conditions.

The presence of the carbon-13 isotope allows for precise tracking of metabolic pathways using nuclear magnetic resonance spectroscopy.

L-Alanine plays several critical roles in biological systems:

  • Protein Synthesis: As a building block of proteins, it is essential for the formation of polypeptides.
  • Metabolism: L-Alanine is involved in gluconeogenesis, contributing to glucose production during fasting or intense exercise.
  • Immune Function: It aids in the production of antibodies and supports immune responses.

L-Alanine-1-13C is particularly useful in metabolic studies due to its isotopic labeling, enabling researchers to trace metabolic pathways and understand amino acid metabolism more effectively.

L-Alanine-1-13C can be synthesized through several methods:

  • Chemical Synthesis:
    • One common method involves the nucleophilic substitution reaction of 2-bromopropionic acid with ammonia, yielding racemic D and L-alanine. The incorporation of carbon-13 can be achieved by using labeled precursors during synthesis .
  • Biotechnological Approaches:
    • Microbial fermentation processes can also produce L-Alanine-1-13C by using genetically modified organisms that utilize carbon-13 substrates.
  • Isotope Exchange:
    • Isotopic exchange methods can replace natural carbon with carbon-13 in existing L-alanine molecules.

L-Alanine-1-13C has various applications across fields:

  • Metabolic Research: It is widely used in tracer studies to investigate metabolic pathways and dynamics within living organisms.
  • Nutritional Studies: Researchers use it to study amino acid metabolism and its effects on health and disease.
  • Pharmaceutical Development: The compound aids in understanding drug interactions involving amino acids.

Interaction studies involving L-Alanine-1-13C focus on its role in metabolic pathways and how it interacts with other biomolecules. These studies often utilize techniques like:

  • Nuclear Magnetic Resonance Spectroscopy: This technique allows researchers to observe how L-Alanine interacts within complex biological systems.
  • Mass Spectrometry: Used for analyzing metabolic products derived from L-Alanine metabolism.

Such studies have revealed insights into how variations in amino acid availability can influence metabolic health.

Several compounds are structurally or functionally similar to L-Alanine-1-13C. Here’s a comparison highlighting their uniqueness:

CompoundStructureUnique Features
D-AlanineC3H7NO2Enantiomer of L-Alanine; involved in bacterial cell wall synthesis.
GlycineC2H5NO2Simplest amino acid; plays a role in neurotransmission.
L-ValineC5H11NO2Branched-chain amino acid; important for muscle metabolism.
L-LeucineC6H13NO2Essential branched-chain amino acid; involved in protein synthesis.
L-IsoleucineC6H13NO2Another branched-chain amino acid; crucial for energy regulation.

L-Alanine-1-13C stands out due to its stable isotope labeling, which allows for detailed metabolic tracing that other compounds cannot provide as effectively.

XLogP3

-3

Sequence

A

Wikipedia

L-Alanine-1-13C

Dates

Modify: 2023-08-15

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